molecular formula C7H6O2 B030237 Benzoic acid-d5 CAS No. 1079-02-3

Benzoic acid-d5

Cat. No. B030237
CAS RN: 1079-02-3
M. Wt: 127.15 g/mol
InChI Key: WPYMKLBDIGXBTP-RALIUCGRSA-N
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Description

Benzoic acid is a significant structural motif in drug molecules and natural products. Its derivatives, including Benzoic acid-d5, are relevant in various chemical and pharmaceutical applications.

Synthesis Analysis

  • The synthesis of benzoic acid derivatives, including methods like Pd(II)-catalyzed meta-C–H functionalizations, provides synthetically useful tools for organic synthesis. Such methods have been developed to improve selectivity and efficiency in the synthesis of these compounds (Li et al., 2016).

Molecular Structure Analysis

  • The molecular and crystal structures of various benzoic acid derivatives have been extensively studied. Techniques like X-ray crystallography, IR, UV-Vis, NMR, and MS are used to elucidate their structures. These studies reveal insights into molecular configurations, hydrogen-bonded loop formation, and stabilization of crystal packing through interactions like π⋯π stacking (Rubab et al., 2023).

Chemical Reactions and Properties

  • Benzoic acid derivatives undergo various chemical reactions. For example, their reaction under solvothermal conditions with metal cations leads to the formation of coordination polymers. These reactions are significant for understanding the chemical behavior of benzoic acid derivatives in different conditions (Patra & Goldberg, 2013).

Physical Properties Analysis

  • The physical properties, such as crystal structure and phase transitions of benzoic acid derivatives, have been a subject of extensive study. Investigations into these properties provide valuable insights into the material characteristics of these compounds, which are crucial for their application in various fields (Feld et al., 1981).

Chemical Properties Analysis

  • The chemical properties, including reactivity, molecular interactions, and stability, are key to understanding the potential applications of benzoic acid derivatives. Studies involving quantum chemical methods and computational chemistry offer deep insights into these properties (Zaltariov et al., 2016).

Scientific Research Applications

Spectroscopy and Molecular Analysis

Benzoic acid-d5 is used in fluorescence-dip IR spectroscopy to study the IR spectra of isotopomers of the benzoic acid dimer. These studies are vital for understanding molecular behaviors at low temperatures, which is crucial for quantum physics and chemistry research. The comparison between the undeuterated d0-d0 dimer and the ring-deuterated d5-d5 dimer provides insights into the mixing effects with C-H stretches and overtones of C-H bends, enhancing our understanding of molecular interactions and anharmonic coupling (Florio, Sibert, & Zwier, 2001).

Analytical Chemistry

This compound is utilized as an internal standard in the stir-bar sorptive extraction technique, followed by thermal desorption GC–MS analysis. This method allows for the simultaneous determination of various preservatives in beverages, vinegar, and sauces. The inclusion of this compound helps in compensating for the effects of the sample matrix and coexisting analytes on sorptive extraction, thereby enhancing the precision and accuracy of the analytical method (Ochiai et al., 2002).

Biotechnology

The compound plays a role in biotechnological applications, specifically in the restoration of saline soils and water contaminated with aromatic hydrocarbons. The study of Halomonas sp. D2 strain, capable of using benzoic acid as a sole carbon and energy source, highlights the potential of this compound in environmental biotechnology and pollution mitigation (Usanina, Pyankova, & Plotnikova, 2021).

Mechanism of Action

Target of Action

Benzoic acid-d5, a deuterium-labeled derivative of benzoic acid, primarily targets bacteria and fungi . It acts as an antimicrobial agent, inhibiting the growth of these microorganisms .

Mode of Action

The interaction of this compound with its targets involves the inhibition of microbial growth. This is achieved by disrupting the metabolic processes of the bacteria and fungi, thereby preventing their proliferation . .

Biochemical Pathways

This compound affects the metabolic pathways of the targeted microorganisms. By inhibiting their growth, it disrupts the biochemical processes necessary for their survival and reproduction

Pharmacokinetics

It is known that benzoic acid, the parent compound, is soluble in water . Its solubility influences its bioavailability, as it determines the extent to which the compound can be absorbed and distributed within the body . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The primary result of this compound’s action is the inhibition of bacterial and fungal growth . This antimicrobial activity makes it a valuable component in various applications, including food preservation and cosmetic products

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the surrounding environment can affect the ionization state of benzoic acid, which in turn can influence its solubility and hence its bioavailability . Additionally, the presence of other substances, such as salts, can also impact the absorption spectra of benzoic acid

Safety and Hazards

Benzoic acid-d5 may cause skin irritation, serious eye damage, and damage to organs (Lungs) through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life . It is advised to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink or smoke when using this product .

Future Directions

While specific future directions for Benzoic acid-d5 were not found in the search results, it’s worth noting that deuterated compounds like this compound are often used in research and development, including in the study of diseases like Parkinson’s .

properties

IUPAC Name

2,3,4,5,6-pentadeuteriobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYMKLBDIGXBTP-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00910574
Record name (~2~H_5_)Benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1079-02-3
Record name Benzoic-2,3,4,5,6-d5 acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1079-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentadeuteriobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001079023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~2~H_5_)Benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2H5)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.809
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is benzoic acid-d5 used in quantitative analysis of complex biological samples?

A: this compound can be used as a labeling reagent in mass spectrometry-based quantitative analysis. [] Specifically, it can be converted into this compound N-succinimidyl ester (d-BzOSu), which reacts with glycopeptides. This labeling strategy improves ionization efficiency in mass spectrometry, allowing for more sensitive and accurate quantification of glycopeptides in complex mixtures like human serum. [] By comparing the signal intensities of labeled analytes from different samples, researchers can determine relative abundances of glycopeptides and gain insights into biological processes. []

Q2: Can you explain the interaction of this compound with theobromine and its significance?

A: Research using proton magnetic resonance (PMR) spectroscopy has shown that this compound interacts with theobromine in a similar manner to non-deuterated benzoic acid. [] This interaction leads to an upfield shift in the signals of theobromine's methyl groups. [] This shift suggests that the interaction involves a stacking arrangement, either vertical or plane-to-plane, between the aromatic rings of theobromine and this compound. [] Understanding such interactions can be crucial for pharmaceutical formulations and predicting drug interactions.

Q3: What is a key advantage of using deuterated compounds like this compound in chemical synthesis?

A: Deuterated compounds like this compound are very useful in organic synthesis. A key advantage is their ability to introduce deuterium atoms into other molecules. [] The high temperature and dilute acid (HTDA) method allows for the replacement of aromatic hydrogen atoms with deuterium using deuterated water (D2O) as the deuterium source. [] This technique is valuable for preparing specifically deuterated compounds, which can be used as internal standards in quantitative analysis, mechanistic probes in reaction studies, or for modifying the properties of pharmaceuticals.

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